2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid
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Overview
Description
2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Formation of the Cyclopenta[b]indole Ring: The cyclopenta[b]indole ring can be formed through intramolecular cyclization reactions.
Attachment of the Acetic Acid Moiety: The final step involves the attachment of the acetic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
4-chloroindole: Shares the indole core and chlorine substituent but lacks the additional functional groups.
7-fluoroindole: Contains the indole core and fluorine substituent but lacks the sulfonamide and acetic acid moieties.
Uniqueness
2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid is unique due to its combination of substituents and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H18ClFN2O4S |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-sulfamoyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid |
InChI |
InChI=1S/C20H18ClFN2O4S/c21-13-4-1-11(2-5-13)10-24-19-12(7-18(25)26)3-6-15(19)16-8-14(22)9-17(20(16)24)29(23,27)28/h1-2,4-5,8-9,12H,3,6-7,10H2,(H,25,26)(H2,23,27,28)/t12-/m1/s1 |
InChI Key |
MQHJBUMNFVRSCJ-GFCCVEGCSA-N |
Isomeric SMILES |
C1CC2=C([C@H]1CC(=O)O)N(C3=C2C=C(C=C3S(=O)(=O)N)F)CC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CC2=C(C1CC(=O)O)N(C3=C2C=C(C=C3S(=O)(=O)N)F)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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